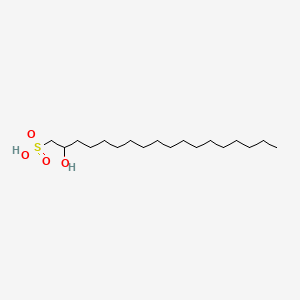

2-Hydroxy-1-octadecanesulfonic acid

Description

Properties

CAS No. |

4710-34-3 |

|---|---|

Molecular Formula |

C18H38O4S |

Molecular Weight |

350.6 g/mol |

IUPAC Name |

2-hydroxyoctadecane-1-sulfonic acid |

InChI |

InChI=1S/C18H38O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(19)17-23(20,21)22/h18-19H,2-17H2,1H3,(H,20,21,22) |

InChI Key |

JGBQXHDZRBVCEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(CS(=O)(=O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Academic Approaches to Derivatization and Structural Modification

The structural modification of 2-Hydroxy-1-octadecanesulfonic acid and its analogues is an active area of research, focusing on creating new materials with tailored properties for various scientific investigations.

The formation of novel salts and co-crystals of hydroxyalkane sulfonic acids is a strategy employed to modify their physicochemical properties. google.comtbzmed.ac.ir Co-crystals are multicomponent crystals held together by non-covalent interactions, such as hydrogen bonding. tbzmed.ac.ir The formation of co-crystals can be influenced by the pKa difference between the active pharmaceutical ingredient (API) and the coformer; a significant difference often leads to salt formation through proton transfer. tbzmed.ac.irijper.org

Several methods are utilized for the preparation of co-crystals, including solution-based techniques like solvent evaporation and reaction cocrystallization, as well as solid-based methods like mechanochemical grinding. tbzmed.ac.irnih.govnih.gov The choice of solvent is critical in solution-based methods as it can affect the intermolecular interactions and the final crystal form. nih.govmdpi.com The slurry crystallization technique involves adding a solvent to a mixture of the API and coformer, followed by stirring to induce co-crystal formation. tbzmed.ac.ir

The resulting co-crystals often exhibit different melting points and dissolution rates compared to the parent compounds. ijper.org For instance, the formation of a mixed magnesium-zinc (B8626133) salt of 2-hydroxy-2-sulfinato/sulfonato acetic acid has been demonstrated through a process involving pH adjustment and reaction with zinc dithionite. google.com These modifications are pursued to enhance properties like solubility and stability for further chemical and physical studies. ijper.org

Table 1: Overview of Co-crystallization Techniques

| Technique | Description | Key Considerations |

|---|---|---|

| Solvent Evaporation | Dissolving stoichiometric amounts of components in a suitable solvent, followed by slow evaporation to form co-crystals. tbzmed.ac.irnih.gov | The solvent must be able to dissolve both components, and the evaporation rate can influence the outcome. mdpi.com |

| Slurry Crystallization | Suspending the API and coformer in a solvent in which they have limited solubility and stirring the mixture to facilitate co-crystal formation. tbzmed.ac.ir | The choice of solvent is crucial for promoting the conversion to the co-crystal phase. |

| Mechanochemical Grinding | Grinding the solid components together, sometimes with a small amount of liquid, to induce co-crystal formation. tbzmed.ac.ir | Can be a solvent-free method, but the heat generated may affect thermolabile compounds. tbzmed.ac.ir |

| Reaction Cocrystallization | Utilizing a chemical reaction to generate a supersaturated solution from which the co-crystal precipitates. nih.govnih.gov | The solubility of the reactants and the resulting co-crystal dictates the process. nih.gov |

The principles of directed surface modification are being explored to tailor the interfacial properties of materials using compounds structurally related to this compound. The ability to control the arrangement of molecules at a surface is crucial for applications ranging from biomaterials to electronics. nih.gov

One approach involves the chemical grafting of molecules onto a surface to alter its properties, such as hydrophilicity or interfacial adhesion. mdpi.com For example, the surface of polyamide fibers has been modified using solutions containing calcium chloride, ethanol, and water to increase swelling and surface roughness. mdpi.com While not directly involving this compound, this demonstrates the concept of using chemical treatments to control surface characteristics.

In the context of biomaterials, the surface modification of hydroxyapatite (B223615) (HAP), a key component of bone, has been studied extensively. researchgate.net The surface of HAP contains P-OH functional groups that can be esterified with alcohols to attach organic moieties, thereby altering the surface chemistry and improving its compatibility with polymer matrices or controlling its interaction with biological environments. researchgate.net This type of surface functionalization can inhibit particle aggregation and enhance resistance to dissolution in acidic environments. researchgate.net These studies provide a framework for how a molecule like this compound, with its hydroxyl and sulfonic acid groups, could be used to design interfaces with specific chemical and physical properties.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,2-dodecane sulfate (B86663) |

| 1,2-propylene sulfate |

| 2-butanol |

| 2-hydroxy-2-sulfinato/sulfonato acetic acid |

| 8-hydroxy-7-iodoquinoline-5-sulfonic acid |

| Caffeine |

| Calcium chloride |

| Carbamazepine |

| Ethylene sulfate |

| Fumaric acid |

| Hydroxyapatite |

| Indomethacin |

| Malic acid |

| Meloxicam |

| Nicotinamide |

| Oxalic acid |

| Saccharin |

| Salicylamide |

| Salicylic acid |

| Suberic acid |

| Succinic acid |

| Sulfamethoxazole |

| Theophylline |

| Trimethoprim |

Sophisticated Analytical Characterization in Chemical Research

Advanced Chromatographic Separation Techniques

Chromatography, a cornerstone of analytical chemistry, provides powerful tools for the separation and analysis of complex mixtures. For a surfactant like 2-Hydroxy-1-octadecanesulfonic acid, specific chromatographic techniques are indispensable for assessing its purity and understanding its behavior in various systems.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of surfactants, including this compound. ecalab.com Its high resolution and sensitivity make it ideal for separating the main component from any impurities or byproducts that may be present after synthesis. The purity of hydroxysulfonates can be reliably determined using HPLC analysis. nih.gov

In a typical HPLC setup for an anionic surfactant, a reversed-phase column, such as a C8 or C18, is often employed. The mobile phase composition, usually a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is critical and can be optimized to achieve the desired separation. youtube.com For non-chromophoric molecules, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector are particularly useful. ecalab.com The retention time of the main peak corresponding to this compound, along with the absence or minimal presence of other peaks, provides a quantitative measure of its purity.

A key aspect of HPLC analysis for ionic compounds is the use of ion-pair reagents, which is further elaborated in the following section.

Principles and Applications of Ion-Pairing Chromatography in Research

Ion-pair chromatography (IPC) is a specialized form of HPLC that is particularly effective for the separation of ionic compounds like this compound on a reversed-phase column. csus.edutechnologynetworks.com This technique involves the addition of an ion-pairing reagent to the mobile phase. csus.edu This reagent is a large ionic molecule with a charge opposite to that of the analyte. thermofisher.com For the anionic this compound, a cationic ion-pairing reagent, such as a quaternary ammonium (B1175870) salt, would be used.

There are two primary models that explain the retention mechanism in IPC:

The Ion-Pair Formation in the Mobile Phase Model: In this model, the ion-pairing reagent forms a neutral, hydrophobic ion pair with the analyte in the mobile phase. technologynetworks.com This newly formed complex then partitions onto the non-polar stationary phase, allowing for separation based on its hydrophobicity. technologynetworks.com

The Dynamic Ion-Exchange Model: This model posits that the hydrophobic portion of the ion-pairing reagent adsorbs onto the stationary phase, creating a dynamic ion-exchange surface. thermofisher.com The charged analyte then interacts with this surface, leading to its retention. thermofisher.com

The choice of the ion-pairing reagent, its concentration, the pH of the mobile phase, and the organic solvent concentration are all critical parameters that can be adjusted to optimize the separation and retention of the analyte. technologynetworks.comsigmaaldrich.com IPC is a powerful tool for enhancing the retention and improving the peak shape of highly polar and ionic compounds that would otherwise elute quickly from a standard reversed-phase column. csus.edu

Utilization of Thin-Layer Chromatography (TLC) for Analytical Purity Verification

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the preliminary assessment of the purity of this compound. tandfonline.comresearchgate.net While not as quantitative as HPLC, TLC is an invaluable tool for monitoring the progress of a reaction and for the initial characterization of the final product. oregonstate.edu

For the analysis of an anionic surfactant, a polar stationary phase like silica (B1680970) gel is typically used, along with a mobile phase of appropriate polarity. tandfonline.comtandfonline.com The separation is based on the differential partitioning of the components of the sample between the stationary and mobile phases. After the development of the chromatogram, the spots can be visualized, often using a UV lamp if the compound is UV-active, or by staining with a suitable reagent. oregonstate.edu

The purity of the sample is indicated by the presence of a single spot. researchgate.net The retardation factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated and used for identification purposes by comparing it to a standard. researchgate.netoregonstate.edu The presence of multiple spots would indicate the presence of impurities. libretexts.org Although TLC has limitations in terms of resolution and sensitivity compared to HPLC, its simplicity and speed make it an essential technique in the synthetic and analytical workflow. stackexchange.com

Spectroscopic Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful and informative techniques for elucidating the detailed structure of organic molecules, including this compound. alfa-chemistry.com Both ¹H and ¹³C NMR are crucial for confirming the presence and connectivity of the various atoms in the molecule.

In the ¹H NMR spectrum of this compound, specific signals would be expected to correspond to the different types of protons in the molecule. For instance, a characteristic multiplet would be observed for the proton on the carbon bearing the hydroxyl group (the α-hydroxy proton). The long alkyl chain would give rise to a complex series of overlapping signals in the upfield region of the spectrum. The protons on the carbon adjacent to the sulfonic acid group would also have a distinct chemical shift. The integration of these signals provides a quantitative measure of the number of protons of each type, further confirming the structure.

The ¹³C NMR spectrum provides complementary information by showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are indicative of their local electronic environment. For example, the carbon attached to the hydroxyl group and the carbon attached to the sulfonic acid group would appear at characteristic downfield shifts. The numerous carbons of the long alkyl chain would appear as a cluster of signals in the aliphatic region.

The purity of the compound can also be assessed by NMR, as the presence of impurities would result in additional, unaccounted-for peaks in the spectrum. nih.gov

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

| Functional Group | Atom | Predicted Chemical Shift Range (ppm) |

| Hydroxyl | H-C-OH | 3.3 - 4.0 |

| Alkyl Chain | CH₃ | 0.8 - 1.0 |

| Alkyl Chain | (CH₂)n | 1.2 - 1.6 |

| Sulfonic Acid | H-C-SO₃H | 2.5 - 3.5 |

| Hydroxyl | C-OH | 50 - 80 |

| Alkyl Chain | CH₃ | 10 - 20 |

| Alkyl Chain | (CH₂)n | 20 - 35 |

| Sulfonic Acid | C-SO₃H | 50 - 65 |

Note: These are general predicted ranges and the actual chemical shifts can be influenced by the solvent and other structural features.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule. alfa-chemistry.comcopbela.org The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its key functional groups.

The most prominent and easily identifiable peaks would be:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group, indicating intermolecular hydrogen bonding. libretexts.orgpressbooks.pub

C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the long alkyl chain. pressbooks.pub

S=O Stretch: The sulfonic acid group (-SO₃H) will exhibit strong and characteristic absorption bands for the asymmetric and symmetric stretching of the S=O bonds, typically in the range of 1030-1060 cm⁻¹ and 1150-1260 cm⁻¹. researchgate.net

S-O Stretch: A stretching vibration for the S-O single bond is also expected, usually appearing in the 800-900 cm⁻¹ region. researchgate.net

C-O Stretch: The stretching vibration of the C-O bond of the secondary alcohol will appear in the fingerprint region, typically around 1050-1150 cm⁻¹. libretexts.org

The presence of these characteristic absorption bands in the IR spectrum provides strong evidence for the successful synthesis of this compound and confirms the presence of its defining functional groups.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Alkyl (C-H) | C-H Stretch | 2850 - 3000 | Strong |

| Sulfonic Acid (S=O) | Asymmetric Stretch | 1150 - 1260 | Strong |

| Sulfonic Acid (S=O) | Symmetric Stretch | 1030 - 1060 | Strong |

| Alcohol (C-O) | C-O Stretch | 1050 - 1150 | Medium to Strong |

| Sulfonic Acid (S-O) | S-O Stretch | 800 - 900 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique in chemical research, providing crucial information about the molecular weight and structural features of a compound. In the analysis of this compound, MS plays a pivotal role in confirming its molecular identity and elucidating its fragmentation pathways, which in turn offers insights into its chemical structure.

The molecular weight of a compound is a fundamental property determined by the mass-to-charge ratio (m/z) of its molecular ion ([M]⁺) or a related quasi-molecular ion, such as a protonated molecule ([M+H]⁺) or a deprotonated molecule ([M-H]⁻), depending on the ionization technique employed. For this compound (C₁₈H₃₈O₄S), the theoretical molecular weight can be calculated from its chemical formula.

| Element | Count | Atomic Mass (amu) | Total Mass (amu) |

|---|---|---|---|

| Carbon (C) | 18 | 12.011 | 216.198 |

| Hydrogen (H) | 38 | 1.008 | 38.304 |

| Oxygen (O) | 4 | 15.999 | 63.996 |

| Sulfur (S) | 1 | 32.065 | 32.065 |

| Total Molecular Weight | 350.563 |

Upon ionization in a mass spectrometer, the resulting molecular ion is often energetically unstable and undergoes fragmentation, breaking down into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and provides a veritable "fingerprint" for identification.

The fragmentation of this compound would likely involve several key bond cleavages:

α-cleavage: Cleavage of the carbon-carbon bond adjacent to the hydroxyl group is a common fragmentation pathway for alcohols. This would result in the loss of an alkyl radical.

Dehydration: Loss of a water molecule (H₂O) from the molecular ion is another typical fragmentation for alcohols.

Cleavage adjacent to the sulfonate group: The bond between the carbon chain and the sulfonic acid group can cleave, leading to fragments characteristic of the alkyl chain and the sulfonate head group.

Hydrocarbon fragmentation: The long C₁₈ alkyl chain can undergo fragmentation, typically producing a series of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups.

| Fragmentation Pathway | Resulting Fragment Structure (Hypothetical) | Expected m/z | Notes |

|---|---|---|---|

| [M-H]⁻ | C₁₈H₃₇O₄S⁻ | 349.2 | Deprotonated molecular ion (Negative ion mode) |

| Loss of H₂O | [M-H-H₂O]⁻ | 331.2 | Common for hydroxyl-containing compounds |

| Cleavage of C-S bond | [SO₃H]⁻ or [SO₃]⁻ | 81 or 80 | Characteristic of sulfonic acids |

| α-Cleavage at C1-C2 | [CH(OH)(CH₂)₁₅CH₃]⁺ or related fragments | Variable | Dependent on charge retention |

The precise fragmentation pattern would be confirmed by experimental analysis using techniques such as tandem mass spectrometry (MS/MS), which allows for the isolation and further fragmentation of specific ions to build a detailed picture of the molecule's connectivity.

Surface Analytical Techniques for Investigating Interfacial Phenomena

The amphiphilic nature of this compound, possessing a long hydrophobic alkyl chain and a polar head group (hydroxyl and sulfonic acid), suggests it will exhibit significant surface activity. Surface analytical techniques are crucial for characterizing the behavior of such molecules at interfaces, for example, the air-water or oil-water interface. These properties are fundamental to its potential applications as a surfactant, emulsifier, or wetting agent.

Surface Tension

Surface tension is a measure of the cohesive energy present at the interface of a liquid. engineeringtoolbox.com Surfactants, like this compound, are effective at lowering the surface tension of water. This is because the hydrophobic tails orient themselves away from the water, concentrating at the surface, which disrupts the strong cohesive forces between water molecules.

The measurement of surface tension as a function of surfactant concentration can provide valuable information, including the Critical Micelle Concentration (CMC). The CMC is the concentration at which surfactant monomers begin to aggregate into micelles in the bulk solution, and it typically corresponds to the point of maximum surface tension reduction. While specific surface tension data for this compound is not published, the behavior of similar anionic surfactants, such as sodium dodecyl sulfate (B86663) (SDS), is well-documented and provides a comparative framework.

Techniques for measuring surface tension include:

Wilhelmy Plate Method: This technique measures the force required to pull a thin plate (typically platinum) out of the liquid. tegewa.de

Du Noüy Ring Method: This method determines the force needed to detach a ring from the surface of the liquid. tegewa.de

Pendant Drop Method: The shape of a droplet hanging from a needle is analyzed, and the surface tension is calculated from the drop's dimensions. tegewa.de

Contact Angle

Contact angle is a measure of the wettability of a solid surface by a liquid. nanoscience.com It is the angle at which the liquid-vapor interface meets the solid-liquid interface. A low contact angle (typically <90°) indicates good wetting, while a high contact angle (>90°) signifies poor wetting.

For a molecule like this compound, its ability to modify surfaces is of great interest. When a solution containing this surfactant is in contact with a solid surface, the molecules can adsorb onto the surface, altering its properties. For example, adsorption onto a hydrophobic surface could orient the polar head groups towards the surface, making it more hydrophilic, and vice versa.

Contact angle measurements are typically performed using a goniometer, which optically measures the angle of a sessile drop of the liquid on the solid substrate. nanoscience.com The study of how the contact angle changes with surfactant concentration can reveal information about the adsorption isotherm of the surfactant on the solid surface.

The behavior of alpha-hydroxy acids (AHAs) on skin, a complex biological surface, has been studied, though not specifically for this long-chain sulfonic acid derivative. researchgate.netnih.govnih.gov These studies often focus on the exfoliating and moisturizing effects of AHAs, which are related to their interaction with the stratum corneum.

| Technique | Principle | Information Obtained | Relevance to this compound |

|---|---|---|---|

| Wilhelmy Plate Tensiometry | Measures the force on a plate moving through an interface. tegewa.de | Equilibrium and dynamic surface tension, Critical Micelle Concentration (CMC). | Quantifies its effectiveness as a surfactant. |

| Sessile Drop Goniometry | Measures the angle of a liquid drop on a solid surface. nanoscience.com | Static and dynamic contact angles, surface energy of solids, wettability. | Characterizes its ability to modify surface properties and act as a wetting agent. |

| Langmuir-Blodgett Trough | Measures the surface pressure of a monolayer film on a liquid subphase. | Molecular area, monolayer stability and compressibility. | Provides insight into the packing and orientation of the molecule at the air-water interface. |

Environmental Dynamics and Biogeochemical Cycling Research

Elucidation of Environmental Fate and Transformation Pathways of Long-Chain Hydroxylalkane Sulfonates

The environmental journey of 2-Hydroxy-1-octadecanesulfonic acid and its counterparts is dictated by a series of complex physical, chemical, and biological processes. These processes determine the compound's distribution, longevity, and the nature of its transformation products in various environmental compartments.

Atmospheric Phototransformation Processes and Mechanisms

Once introduced into the atmosphere, typically through aerosolization, long-chain hydroxyalkane sulfonates are subject to phototransformation processes. The primary driver of this transformation is their reaction with photochemically generated oxidants, most notably the hydroxyl radical (•OH) and the nitrate (B79036) radical (NO₃) during nighttime. rsc.orgcopernicus.org The rate of these oxidation reactions is influenced by the chemical structure of the surfactant, including the length of the alkyl chain and the presence of functional groups. copernicus.org

For saturated long-chain alkyl sulfonates, the atmospheric lifetime upon heterogeneous OH oxidation is estimated to be significant, potentially lasting for days. rsc.org The presence of a hydroxyl group, as in this compound, may alter the reaction kinetics, although specific data for this compound is limited. The oxidation process is thought to proceed via hydrogen abstraction from the alkyl chain, leading to the formation of various oxygenated derivatives. rsc.org The formation of inorganic sulfate (B86663) from the sulfonate group is a possible, though less significant, pathway for long-chain sulfonates compared to their shorter-chain counterparts. rsc.org

The atmospheric lifetimes of organosulfur compounds, including alkyl sulfonates, show a clear relationship with their molecular structure, with longer-chain compounds generally exhibiting shorter lifetimes in some scenarios. acs.org The strong electron-withdrawing nature of the sulfonate group can deactivate the molecule, making it less reactive towards oxidation compared to other organic compounds with the same carbon number, such as alcohols. acs.org

Hydrolytic Stability and Degradation in Aqueous Environments

In aqueous environments, the hydrolytic stability of this compound is a key factor in its persistence. As a secondary alkyl sulfonate, it is expected to undergo hydrolysis, although the rate of this process is influenced by factors such as pH and temperature. Alpha-olefin sulfonates (AOS), which are mixtures that can contain hydroxyalkane sulfonates, are noted for their high degree of chemical stability. cleaninginstitute.org

Research into Biodegradation Mechanisms and Ecological Interactions (Non-Human Systems)

The ultimate fate of this compound in most environments is determined by microbial degradation. The long alkyl chain provides a potential carbon and energy source for various microorganisms.

Pathways of Aerobic and Anaerobic Microbial Degradation

Long-chain hydroxyalkane sulfonates are generally considered to be biodegradable under both aerobic and anaerobic conditions. cleaninginstitute.orgnih.govresearchgate.net Alpha-olefin sulfonates (AOS), which include hydroxyalkane sulfonates, are reported to be readily biodegradable. cleaninginstitute.orgepa.govwhattheythink.comscispace.com

Under aerobic conditions, the biodegradation of long-chain alkyl sulfonates is believed to be initiated by the oxidation of the alkyl chain. nm.govresearchgate.netmpob.gov.my This initial attack is often catalyzed by monooxygenase enzymes, which introduce a hydroxyl group. In the case of this compound, the existing hydroxyl group may influence the initial site of microbial attack. Following the initial oxidation, the degradation likely proceeds through a process of β-oxidation, where two-carbon units are sequentially cleaved from the alkyl chain. researchgate.net

Anaerobic biodegradation of sulfonated surfactants has also been demonstrated. researchgate.net While some sulfonated surfactants are resistant to anaerobic mineralization, others, like certain sulphosuccinates, show a high degree of primary degradation. researchgate.net The anaerobic degradation of some surfactants has been shown to be sensitive to high concentrations of the compound. plos.orgplos.org

Identification of Microbial Species and Enzymatic Systems Involved in Biotransformation

A variety of microorganisms have been identified as capable of degrading sulfonated organic compounds. Bacteria from the genera Pseudomonas and Rhodococcus are frequently implicated in the degradation of long-chain alkanes and sulfonated surfactants. nm.govnih.govnih.govnih.govnih.govresearchgate.netresearchgate.net For instance, Pseudomonas aeruginosa has been shown to degrade long-chain alkanes, a process often facilitated by the production of biosurfactants like rhamnolipids. nih.govnih.govresearchgate.net Rhodococcus species are known for their ability to degrade a wide range of alkanes, including those with longer chains, through various catabolic pathways. nih.govnih.govresearchgate.net

The enzymatic machinery involved in the initial steps of degradation is crucial. Alkane monooxygenases (AlkB) are a key class of enzymes that catalyze the hydroxylation of alkanes, representing the initial step in their aerobic degradation. osti.govnih.govifpenergiesnouvelles.frmorressier.comresearchgate.net These enzymes exhibit specificity for different chain lengths of alkanes. nih.govresearchgate.net Another important class of enzymes is the Baeyer-Villiger monooxygenases (BVMOs), which are known to oxidize ketones to esters and can also be involved in the oxidation of sulfur-containing compounds. nih.govnih.govacs.orgmdpi.com The degradation of the sulfonate group itself may involve desulfonatase enzymes. nih.gov

Impact of Alkyl Chain Branching on Biodegradation Kinetics

While this compound has a linear alkyl chain, the presence and nature of branching in the alkyl chain of related surfactants can significantly impact their biodegradability. Generally, highly branched alkyl chains are more resistant to microbial attack than linear chains. mpob.gov.my This is because the branching can hinder the action of enzymes involved in β-oxidation. The position of the sulfonate group along the alkyl chain can also influence the rate of biodegradation. nm.gov

Investigations into Bioaccumulation and Environmental Distribution

The environmental distribution and potential for bioaccumulation of this compound are governed by its physicochemical properties, most notably its long C18 alkyl chain, which imparts significant hydrophobicity, and its hydrophilic sulfonate and hydroxyl groups. Anionic surfactants, as a class, are known to be readily biodegradable, a factor that significantly mitigates their persistence and bioaccumulation in the environment. The primary target compartment for these substances is the hydrosphere, with significant removal occurring in wastewater treatment plants.

Adsorption and Desorption Phenomena in Various Environmental Matrices

The interaction of this compound with solid environmental matrices such as soil and sediment is a key process influencing its mobility and bioavailability. This interaction is primarily driven by adsorption, the accumulation of the chemical at the solid-liquid interface, and its reverse, desorption. For anionic surfactants, adsorption is a complex phenomenon influenced by the characteristics of the surfactant molecule and the properties of the soil or sediment.

The long hydrophobic alkyl chain of this compound suggests a tendency to partition out of the aqueous phase and adsorb to organic matter in soil and sediment. The primary mechanism for the adsorption of non-polar organic compounds is the interaction with soil organic carbon. Therefore, the organic carbon content of soil is a critical factor in determining the extent of adsorption. The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to quantify this partitioning behavior and is a crucial input for environmental fate models.

The adsorption of anionic surfactants to soil can be described by various isotherm models, with the Langmuir and Freundlich models being the most commonly used. The Freundlich model is often suitable for describing adsorption on heterogeneous surfaces, which is characteristic of soils and sediments.

Table 1: Factors Influencing the Adsorption and Desorption of this compound in Environmental Matrices

| Factor | Influence on Adsorption/Desorption |

| Soil/Sediment Properties | |

| Organic Carbon Content | Higher organic carbon content generally leads to increased adsorption due to hydrophobic interactions. |

| Clay Content and Type | Clay minerals can contribute to adsorption through various mechanisms, including ion exchange and surface complexation. |

| pH | Soil pH can influence the surface charge of both the soil particles and the surfactant, thereby affecting electrostatic interactions. |

| Surfactant Properties | |

| Alkyl Chain Length | The long C18 chain of this compound promotes strong hydrophobic interactions with soil organic matter, leading to significant adsorption. |

| Hydrophilic Group | The anionic sulfonate group can interact with positively charged sites on soil minerals, but can also lead to repulsion from negatively charged surfaces. |

| Environmental Conditions | |

| Temperature | Adsorption processes can be either exothermic or endothermic, affecting the equilibrium position. |

| Ionic Strength of Water | The concentration of dissolved salts can influence the electrical double layer around soil particles and the surfactant molecules, thereby affecting adsorption. |

Predictive Modeling of Environmental Transport and Distribution

Predictive models are essential tools for estimating the environmental fate and distribution of chemicals like this compound, especially when extensive experimental data are lacking. These models integrate the physicochemical properties of the compound with the characteristics of the environment to simulate its movement and partitioning between air, water, soil, and sediment.

For organic chemicals, multimedia fate models are commonly employed. These models use parameters such as the octanol-water partition coefficient (Kow), Henry's Law constant, and the soil organic carbon-water partition coefficient (Koc) to predict the equilibrium distribution of a chemical in the environment. Given the long alkyl chain of this compound, its Kow value is expected to be high, indicating a preference for partitioning into organic phases like soil organic matter and lipids in organisms.

The mobility of anionic surfactants in soil, and thus their potential to leach into groundwater, is a key aspect of their environmental transport. Models that simulate solute transport in soil often incorporate the adsorption coefficient (Kd or Koc) to account for the retardation of the chemical's movement relative to water flow. For anionic surfactants, it has been observed that their mobility in unsaturated soil can be qualitatively predicted by properties such as the hydrophilic-lipophilic balance (HLB).

Table 2: Key Parameters for Predictive Modeling of this compound's Environmental Transport

| Parameter | Description | Relevance to Environmental Transport |

| Soil Organic Carbon-Water Partition Coefficient (Koc) | A measure of the chemical's tendency to adsorb to the organic fraction of soil or sediment. | A high Koc value indicates strong adsorption and low mobility in soil, reducing the potential for groundwater contamination. |

| Octanol-Water Partition Coefficient (Kow) | Represents the ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase at equilibrium. | Used to estimate bioaccumulation potential and as a predictor for Koc. A high Kow suggests a higher likelihood of partitioning into fatty tissues of organisms. |

| Henry's Law Constant | Indicates the partitioning of a chemical between air and water. | For non-volatile compounds like this compound, this value is expected to be low, indicating it will predominantly reside in water and soil rather than the atmosphere. |

| Biodegradation Rate | The rate at which the chemical is broken down by microorganisms. | A high biodegradation rate reduces the persistence of the compound in the environment, limiting its long-range transport and potential for bioaccumulation. |

Exploration of Biochemical Roles and Intermolecular Interactions Non Human Biological Systems

Research on Interactions with Biological Systems and Structures (Non-Human)

Investigations into the interactions of 2-Hydroxy-1-octadecanesulfonic acid with non-human biological components reveal its potential as a tool in biochemical research and its influence on cellular and non-cellular structures.

While specific studies detailing the use of this compound as a primary buffer component are not prevalent in publicly available research, its chemical structure—possessing both a hydroxyl group and a strongly acidic sulfonic acid group—suggests potential buffering capacity over a specific pH range. The utility of various chemical compounds as buffers is a cornerstone of in vitro biochemical and biophysical experiments, ensuring pH stability which is critical for protein structure and function. nih.gov The selection of a buffering agent is crucial as it can have specific and nonspecific interactions with proteins, potentially altering conformational equilibria and catalytic properties. nih.gov Universal buffers, which are mixtures of several buffering agents, are often employed to maintain a stable pH over a broad range, minimizing the confounding effects of changing buffer composition during experiments where pH is a variable. nih.gov

Direct research on the interaction of this compound with lipid bilayers is limited. However, studies on structurally related molecules, such as other long-chain fatty acids and their derivatives, provide insights into its potential behavior. For instance, 2-hydroxyoleic acid (2OHOA), another long-chain hydroxy fatty acid, has been shown to modulate the composition and structural properties of plasma membranes. nih.gov In studies involving rat plasma membranes, administration of 2OHOA led to changes in the lipid composition, including an increase in cholesterol and sphingomyelin (B164518) content. nih.gov

Long-chain unsaturated fatty acids, such as linolenic acid and linoleic acid, have been observed to interact with model bacterial lipid bilayers, causing membrane remodeling and removal at concentrations above their critical micelle concentration (CMC). nih.gov Oleic acid, in contrast, demonstrated membrane insertion and CMC-independent activity. nih.gov These interactions can lead to increased membrane permeability and leakage of cellular components like ATP. nih.gov The amphipathic nature of this compound, with its long hydrophobic alkyl chain and polar sulfonate headgroup, suggests it would likely interact with the lipid bilayer interface, though the specific effects on membrane fluidity, permeability, and organization require direct experimental investigation.

Table 1: Observed Interactions of Structurally Related Fatty Acids with Lipid Membranes

| Compound | Model System | Key Findings | Reference |

| 2-Hydroxyoleic acid (2OHOA) | Rat liver plasma membranes | Altered lipid composition; increased membrane fluidity. | nih.gov |

| Linolenic acid (LNA) & Linoleic acid (LLA) | Gram-positive bacterial mimetic SLBs | CMC-dependent membrane remodeling and removal; increased membrane permeability. | nih.gov |

| Oleic acid (OA) | Gram-positive bacterial mimetic SLBs | CMC-independent membrane insertion; potent bactericidal effects. | nih.gov |

This table presents data for structurally related compounds to infer potential interactions of this compound.

The specific binding dynamics and transport mechanisms of this compound with proteins have not been extensively characterized in the available literature. However, the transport and binding of long-chain fatty acids, in general, are known to be mediated by specific carrier proteins. In prokaryotes, the uptake and metabolism of lipids can involve extracellular enzymes that break down complex lipids, with the resulting fatty acids being transported into the cell. bccampus.ca The interaction of small molecules with proteins is a fundamental aspect of cellular function, often involving specific binding pockets and non-covalent interactions that dictate the molecule's fate and activity within the cell.

There is a lack of direct research on the interfacial interactions between this compound and biologically relevant nanoparticles. However, studies involving other surfactants with similar structural motifs, such as sodium dodecylbenzenesulfonate (SDBS), can offer some analogous insights. In studies examining the interaction between ZnO nanoparticles and algal cells, the presence of anionic surfactants like SDBS was found to influence the adhesion of the nanoparticles to the cell surface. nih.gov Specifically, SDBS was shown to disturb the short-range hydration forces at the nanoparticle-cell interface. nih.gov Given that this compound also possesses a long alkyl chain and an anionic sulfonate group, it could potentially modulate the surface properties of nanoparticles and their interactions with biological membranes through similar mechanisms.

Putative Involvement in Non-Human Metabolic Processes and Pathways

The metabolic fate of this compound in non-human organisms is not well-documented. However, by examining the metabolic pathways of structurally similar compounds in microorganisms, we can speculate on its potential biotransformation.

Microorganisms possess diverse metabolic capabilities for the breakdown and synthesis of a wide array of organic molecules, including fatty acids and their derivatives. bccampus.ca The production of hydroxy fatty acids, for example, is a known microbial process where fatty acids are oxidized at various positions along their carbon chain. nih.gov This biotransformation is carried out by various bacteria and fungi. nih.gov

Prokaryotic and eukaryotic microorganisms utilize distinct yet sometimes overlapping pathways for carbon and energy metabolism. nih.gov The breakdown of long-chain organic molecules often begins with extracellular enzymes that cleave them into smaller units that can be transported into the cell. bccampus.ca For fatty acids, β-oxidation is a common catabolic pathway. bccampus.ca Given the structure of this compound, its metabolism in microorganisms could potentially involve initial oxidation or desulfonation steps, followed by entry into central metabolic pathways. However, without direct experimental evidence, its specific metabolic route remains speculative.

Enzymatic Transformations and their Catalytic Mechanisms in Model Systems

While direct enzymatic studies on this compound are not extensively documented in publicly available research, the enzymatic transformation of structurally similar long-chain alkanesulfonates in model microbial systems offers significant insights into potential biochemical pathways. A key enzymatic process for the catabolism of such compounds is desulfonation, the cleavage of the carbon-sulfur bond, which makes the sulfur available to the organism and initiates the degradation of the carbon backbone.

A primary model for this transformation is the alkanesulfonate monooxygenase system, particularly the SsuD enzyme, a flavin-dependent monooxygenase found in various bacteria, including Pseudomonas aeruginosa and Bacillus cereus. nih.govnih.gov This enzyme facilitates the oxygenolytic cleavage of the C-S bond in a wide range of alkanesulfonates. auburn.edunih.gov The general reaction catalyzed by SsuD involves the consumption of oxygen and a reduced flavin mononucleotide (FMNH2) to hydroxylate the substrate, leading to the spontaneous elimination of sulfite (B76179) and the formation of the corresponding aldehyde.

The proposed catalytic mechanism for SsuD involves several key steps. It is suggested to proceed through an acid-base catalysis mechanism. auburn.edu For catalysis to occur, SsuD appears to require a specific amino acid residue with a pKa of approximately 6.6 to be deprotonated and another with a pKa of 9.5 to be protonated. auburn.edu The reaction is initiated by the formation of a C4a-(hydro)peroxyflavin intermediate. Investigations using molecular dynamics simulations and kinetic experiments have highlighted the importance of specific amino acid residues in the active site. For instance, Arginine-226 (Arg226) is thought to shield the C4a-peroxyflavin intermediate from the solvent and position it correctly for a nucleophilic attack on the sulfur atom of the alkanesulfonate substrate. nih.gov

Kinetic isotope effect studies, using deuterated substrates and solvents, have been employed to probe the rate-limiting steps of the SsuD catalytic cycle. For example, a solvent isotope effect on the maximum reaction rate (kcat) of approximately 2.4 was observed with an unlabeled substrate, while a substrate isotope effect on kcat in H2O was found to be around 3.0. auburn.edu These studies help to elucidate the chemical steps of the catalytic mechanism, including the roles of proton transfers. auburn.edu

In the context of this compound, it is plausible that a similar enzymatic system could catalyze its initial degradation. The process would likely involve the desulfonation of the molecule to yield sulfite and 2-hydroxyoctadecanal. The resulting aldehyde could then enter other metabolic pathways for further oxidation and breakdown, similar to fatty aldehyde metabolism. The regulation of such enzymatic machinery is often tied to sulfur availability, with the expression of sulfonatase enzymes being induced under sulfate-starvation conditions. nih.govnih.govethz.chmanchester.ac.uk

Table 1: Key Enzymes and Residues in Alkanesulfonate Desulfonation

| Enzyme/Residue | Organism (Model) | Proposed Function in Desulfonation | Citation |

|---|---|---|---|

| Alkanesulfonate Monooxygenase (SsuD) | Pseudomonas aeruginosa, Bacillus cereus | Catalyzes the oxygenolytic cleavage of the C-S bond in alkanesulfonates. | nih.govnih.gov |

| Arginine-226 (in SsuD) | Bacillus cereus | Shields the C4a-peroxyflavin intermediate and positions it for nucleophilic attack on the sulfur atom. | nih.gov |

Application of Isotope Labeling Techniques in Elucidating Metabolic Routes

The general principle involves introducing a substrate labeled with a stable isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), into a model biological system and tracking the incorporation of the isotope into downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govmdpi.com

For a compound like this compound, a potential experimental design could involve the synthesis of a ¹³C-labeled version of the molecule. For instance, uniformly ¹³C-labeled this compound could be introduced to a microbial culture capable of its metabolism. By analyzing the cellular metabolites over time using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), one could identify the products of its breakdown. nih.govresearchgate.net The presence of ¹³C in subsequent molecules would confirm that they are derived from the initial labeled substrate. This approach allows for the unambiguous identification of metabolic intermediates and final products, distinguishing them from the background of unlabeled cellular components. nih.gov

Furthermore, the pattern of isotope incorporation can provide detailed information about the specific metabolic pathways involved. For example, if the metabolic pathway of this compound involves its conversion to a fatty acid-like molecule after desulfonation, the labeled carbon backbone could be traced through beta-oxidation. This would be observed as the appearance of ¹³C in acetyl-CoA and subsequently in other fatty acids and cellular components synthesized from acetyl-CoA. nih.gov

Deuterium labeling, often in the form of deuterium oxide (²H₂O), is another valuable tool. By introducing ²H₂O into the growth medium, the incorporation of deuterium into newly synthesized molecules can be monitored. This can provide insights into the dynamics of lipid metabolism, including synthesis, elongation, and desaturation. nih.gov In the context of this compound, this could help determine the extent to which its carbon skeleton is utilized for de novo synthesis of other lipids.

Table 2: Potential Isotope Labeling Strategies for Studying this compound Metabolism

| Isotope Tracer | Analytical Technique | Potential Information Gained | Citation (Conceptual Basis) |

|---|---|---|---|

| ¹³C-labeled this compound | GC-MS, LC-MS | Identification of direct metabolic breakdown products; tracing the carbon skeleton through pathways like beta-oxidation. | nih.govresearchgate.net |

| Deuterium Oxide (²H₂O) | GC-MS, LC-MS | Assessment of the contribution of the compound's carbon backbone to de novo lipogenesis and other biosynthetic pathways. | nih.gov |

Academic Study of Structural Analogues and Homologues of 2 Hydroxy 1 Octadecanesulfonic Acid

Comparative Analysis with Alpha-Olefin Sulfonates (AOS) and Related Structures

Alpha-olefin sulfonates (AOS) are anionic surfactants produced through the sulfonation of alpha-olefins. wikipedia.org This process typically yields a mixture of alkene sulfonates (around 60-65%) and hydroxyalkane sulfonates (around 35-40%). wikipedia.org 2-Hydroxy-1-octadecanesulfonic acid is a specific type of hydroxyalkane sulfonate.

A key distinction between alkene sulfonates and hydroxyalkane sulfonates lies in their solubility and surface activity. The presence of a hydroxyl (-OH) group in the hydroxyalkane sulfonate structure enhances its solubility but lessens its surface activity compared to the double bond in alkene sulfonates. cosmeticsandtoiletries.com AOS are known for their excellent foaming and wetting properties, good thermal stability, and solubility in both water and oil. chemicalindustriessecrets.com They are effective even in hard water and are valued for their biodegradability. wikipedia.orgchemicalindustriessecrets.com

Commercially available AOS are often mixtures of different carbon chain lengths, such as C14-16, C16-18, and C14-18, each with distinct application properties. cosmeticsandtoiletries.com Shorter chain AOS are more soluble and produce better foam, while longer chain variants exhibit reduced solubility but increased detergency. cosmeticsandtoiletries.com The stability of AOS across a broad pH range is a significant advantage over sulfate-based surfactants, which can hydrolyze in acidic conditions. cosmeticsandtoiletries.com

Research on Positional Isomers of Hydroxy-Octadecanesulfonic Acids (e.g., 3-Hydroxy-1-octadecanesulfonic acid)

The position of the hydroxyl and sulfonate groups along the alkyl chain significantly impacts the physicochemical properties of hydroxy-octadecanesulfonic acids. Research on positional isomers, such as comparing this compound with isomers where the hydrophilic groups are located more internally on the carbon chain, reveals substantial differences in properties like the Krafft point (Kp). The Krafft point is the temperature at which the solubility of a surfactant becomes equal to its critical micelle concentration (CMC), and it is a key parameter for surfactant applications.

A study comparing sodium 2-hydroxyhexadecane-1-sulfonate (C16-1S-2OH) with sodium 5-hydroxyhexadecane-4-sulfonate (C16-4S-5OH) demonstrated that moving the hydrophilic groups from the end of the chain to an internal position dramatically lowers the Krafft point. nih.govresearchgate.net This internal relocation of hydrophilic groups is more effective at increasing water solubility (lowering the Kp) than shortening the alkyl chain. nih.govresearchgate.net For instance, the Kp of C16-4S-5OH was found to be 62.4°C lower than that of C16-1S-2OH. researchgate.net This is attributed to the asymmetric division of the alkyl chain by the internal hydrophilic groups, which is thought to reduce intermolecular interactions in water. nih.gov

This research highlights that the specific placement of functional groups is a critical factor in designing surfactants with desired properties for various applications. nih.govrsc.org

Influence of Alkyl Chain Length on Researchable Chemical and Biological Parameters

The length of the alkyl chain is a fundamental determinant of the properties of hydroxyalkane sulfonates and related surfactants like AOS. Systematic investigations have shown a clear correlation between alkyl chain length and various physicochemical parameters.

As the alkyl chain length increases, the critical micelle concentration (CMC) decreases. bohrium.comresearchgate.net The CMC is the concentration of surfactants above which micelles form. A lower CMC indicates greater efficiency in forming micelles. However, the efficiency of reducing surface tension is inversely related to the alkyl chain length. researchgate.net

Longer alkyl chains also affect dynamic properties. The diffusion coefficient at the air-water interface decreases with increasing alkyl chain length and surfactant concentration. bohrium.com This indicates that surfactants with longer chains adsorb more slowly at interfaces. Consequently, properties like foamability and foam stability tend to decrease as the alkyl chain gets longer. bohrium.comresearchgate.net For example, C14-16 AOS exhibits better wettability and emulsification compared to C16-18 AOS and C20-24 AOS. bohrium.comresearchgate.net

The following interactive table summarizes the influence of alkyl chain length on key surfactant properties based on research findings.

| Property | Influence of Increasing Alkyl Chain Length |

| Critical Micelle Concentration (CMC) | Decreases bohrium.comresearchgate.net |

| Surface Tension Reduction Efficiency | Decreases researchgate.net |

| Foamability and Foam Stability | Decreases bohrium.comresearchgate.net |

| Wettability and Emulsification | Decreases (e.g., C14-16 > C16-18) bohrium.comresearchgate.net |

| Detergency | Increases cosmeticsandtoiletries.com |

| Solubility | Decreases cosmeticsandtoiletries.com |

This data underscores the trade-offs involved in selecting a surfactant for a specific application, where a balance between properties like detergency, foaming, and solubility must be considered.

Future Research Directions and Emerging Paradigms

Development of Novel, Stereoselective Synthetic Methodologies for Specific Isomers

The biological and chemical properties of chiral molecules are often dependent on their specific stereochemistry. Consequently, a significant future research direction lies in the development of novel and efficient methods for the stereoselective synthesis of the R and S isomers of 2-Hydroxy-1-octadecanesulfonic acid. Current synthetic routes may produce racemic mixtures, but the ability to generate specific isomers in high purity is crucial for detailed biochemical and toxicological studies.

Future synthetic strategies could focus on:

Asymmetric Catalysis : Employing chiral catalysts to induce stereoselectivity during the formation of the hydroxyl group. This could involve asymmetric hydrogenation of a corresponding keto-sulfonic acid precursor or the kinetic resolution of a racemic mixture.

Chiral Pool Synthesis : Utilizing naturally occurring chiral molecules as starting materials to build the desired stereoisomer.

Enzymatic Resolutions : Using enzymes that can selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired isomer.

A key step in many organic syntheses is the regioselective elimination of a hydroxyl group to form a double bond, a process that can be controlled to produce specific isomers. nih.gov The development of such precise synthetic methods will be instrumental in unlocking a deeper understanding of the isomer-specific functions of this compound.

Advanced Spectroscopic Characterization Techniques for Complex Biological and Environmental Samples

Identifying and quantifying this compound in complex matrices such as biological tissues, fluids, and environmental samples presents a significant analytical challenge. Future research will likely focus on the application and refinement of advanced spectroscopic techniques to overcome these hurdles. A multimodal approach, integrating various techniques, will be essential for a comprehensive analysis. mdpi.com

Key areas for advancement include:

High-Resolution Mass Spectrometry (HRMS) : Coupled with liquid chromatography (LC), HRMS can provide the high mass accuracy and resolution needed to distinguish this compound from other structurally similar lipids and surfactants.

Tandem Mass Spectrometry (MS/MS) : This technique can be used to generate specific fragmentation patterns, creating a "fingerprint" for the molecule that aids in its unambiguous identification in complex mixtures.

Vibrational Spectroscopy : Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can offer insights into the molecular structure and interactions of the compound. mdpi.com These methods are particularly useful for detecting specific functional groups like sulfonate (SO₃⁻) and hydroxyl (OH) groups. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : Advanced NMR techniques, including two-dimensional methods, will be crucial for the complete structural elucidation of the compound and its isomers, as well as for studying its interactions with other molecules.

The combination of local and macroscopic analytical methods has been shown to be pertinent for the proper study of complex materials and can be applied to the analysis of long-chain sulfonic acids. arxiv.org

In-depth Mechanistic Studies of Specific Biochemical Interactions in Controlled Systems

The structural similarity of this compound to endogenous molecules like fatty acids and sphingolipids suggests potential interactions with biological systems. A critical area for future research is the detailed investigation of these interactions in controlled laboratory settings. Understanding the specific mechanisms of action at a molecular level is paramount.

Future studies are anticipated to explore:

Enzyme Interactions : Investigating whether this compound can act as a substrate, inhibitor, or modulator for enzymes involved in lipid metabolism.

Membrane Biophysics : Studying how the amphiphilic nature of this compound affects the structure and function of biological membranes. This could involve examining its influence on membrane fluidity, permeability, and the formation of lipid rafts.

Protein Binding : Identifying specific proteins that may bind to this compound and characterizing the functional consequences of these interactions.

Receptor Signaling : Determining if this compound can activate or block cellular signaling pathways, potentially through interactions with cell surface or nuclear receptors.

These mechanistic studies will provide a foundational understanding of the compound's biochemical role and its potential effects on cellular processes.

Research into Advanced Environmental Remediation Strategies Based on Compound Properties

Sulfonic acids are recognized for their role in various environmental applications, particularly in water treatment and remediation. tidjma.tntidjma.tn The unique properties of this compound, combining a polar head group with a long hydrophobic tail, make it an interesting candidate for advanced environmental remediation strategies.

Future research in this area could focus on:

Surfactant-Enhanced Remediation : Utilizing the surfactant properties of this compound to enhance the solubility and removal of hydrophobic organic pollutants from soil and water.

Heavy Metal Sequestration : The sulfonic acid group can act as a chelating agent for heavy metal ions. patsnap.com Research could explore the use of this compound, potentially immobilized on a solid support, for the removal of toxic heavy metals from industrial wastewater. tidjma.tn Sulfonic acid resins have shown effectiveness in removing lead, mercury, and cadmium. tidjma.tn

Biodegradation Enhancement : Investigating whether this compound can serve as a co-substrate to stimulate the microbial degradation of recalcitrant pollutants. patsnap.com

The table below outlines potential remediation applications for sulfonic acids that could be explored for this compound.

| Remediation Strategy | Target Pollutant | Potential Mechanism of Action |

| Enhanced Soil Washing | Hydrophobic Organic Compounds (e.g., PAHs, PCBs) | Increased solubilization of pollutants in the washing fluid. |

| Heavy Metal Adsorption | Toxic Metal Cations (e.g., Pb²⁺, Cd²⁺, Hg²⁺) | Chelation of metal ions by the sulfonic acid group. tidjma.tnpatsnap.com |

| Co-metabolic Biodegradation | Recalcitrant Organic Pollutants | Acting as a primary substrate to support the growth of microbes that can degrade the target pollutant. patsnap.com |

Computational Chemistry Approaches for Predicting Behavior and Interactions

Computational chemistry and molecular modeling offer powerful tools to predict the behavior and interactions of molecules, thereby guiding experimental research. For this compound, computational approaches can provide insights that are difficult to obtain through experimental methods alone.

Future computational research is expected to include:

Molecular Dynamics (MD) Simulations : Simulating the behavior of this compound in various environments, such as in aqueous solution, at interfaces, and within lipid bilayers. This can reveal information about its aggregation behavior, orientation at surfaces, and effects on membrane properties.

Quantum Mechanical (QM) Calculations : Using QM methods to accurately calculate the electronic structure, reactivity, and spectroscopic properties of the molecule. This can aid in the interpretation of experimental spectra and in understanding its chemical reactivity.

Docking and Binding Free Energy Calculations : Predicting the binding affinity and mode of interaction of this compound with specific protein targets. This can help to prioritize experimental studies on its biochemical interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling : Developing models that relate the chemical structure of this compound and related compounds to their physicochemical properties and biological activities.

By analyzing structural features, such as the functional head group and the hydrophobic tail, it is possible to assess their respective roles in adsorption and interaction processes. mdpi.com These computational approaches will be invaluable in building predictive models for the environmental fate, transport, and biological activity of this compound.

Q & A

Q. In designing in vivo studies involving sulfonic acid derivatives, what considerations are critical for ensuring biological relevance while minimizing toxicity?

- Methodological Answer : Dose selection should align with pharmacokinetic modeling to avoid off-target effects. For example, TNBS (2,4,6-trinitrobenzenesulfonic acid) is used in colitis models at 1–3 mg/kg in ethanol carriers to induce localized inflammation. Pre-screen metabolites via LC-MS to exclude systemic toxicity. Include negative controls (vehicle-only) and validate biomarkers (e.g., myeloperoxidase activity) to confirm target-specific responses .

Q. How can researchers resolve discrepancies in reported stability data for this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using DOE (Design of Experiments) with factors like pH (2–10), temperature (4–40°C), and ionic strength. Analyze degradation kinetics via HPLC-UV (λ = 210 nm) and identify products via HRMS. For conflicting data, compare buffer systems (e.g., phosphate vs. acetate) and validate using orthogonal techniques like NMR (e.g., loss of –OH proton integration at δ 4.5–5.0 ppm) .

Q. What strategies are effective in identifying and quantifying degradation products of this compound using high-resolution mass spectrometry?

- Methodological Answer : Employ LC-HRMS (Q-TOF or Orbitrap) in negative ion mode with a HILIC column (e.g., Acquity BEH Amide). Use isotopic pattern matching and MS/MS fragmentation (collision energy 20–40 eV) to distinguish sulfonic acid derivatives (e.g., desulfonation products). Quantify via external calibration with deuterated analogs (e.g., d₄-2-Hydroxy-1-octadecanesulfonic acid) to correct for matrix effects .

Q. How does the hydroxyl group in this compound influence its interaction with lipid bilayers in membrane permeability studies?

- Methodological Answer : The hydroxyl group enhances hydrogen bonding with phospholipid headgroups, reducing passive diffusion. Assess permeability using PAMPA (Parallel Artificial Membrane Permeability Assay) with a lipid composition mimicking the target membrane (e.g., 70% PC/30% cholesterol). Compare with non-hydroxylated analogs to isolate the hydroxyl’s contribution. MD simulations (CHARMM force field) can further elucidate binding dynamics at the bilayer interface .

Q. What computational models are validated for predicting the toxicological profile of this compound when empirical data is limited?

- Methodological Answer : Use read-across models based on structurally similar sulfonic acids (e.g., 1-Decanesulfonic acid) with established toxicity data. QSAR tools like OECD Toolbox or Toxtree can predict acute toxicity (LD₅₀) and skin irritation potential. For endocrine disruption risks, leverage ToxCast assays and molecular docking against nuclear receptors (e.g., PPARγ). Validate predictions with in vitro assays (e.g., Ames test, hepatocyte viability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.